molecular formula C10H14N2O2 B1607717 (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid CAS No. 57213-47-5

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

Cat. No. B1607717
CAS RN: 57213-47-5
M. Wt: 194.23 g/mol
InChI Key: YBVDQQQEPCEKPR-VIFPVBQESA-N
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Description

“(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the synthesis stages of S-pregabalin, a well-known anticonvulsant drug, were optimized using appropriate solvents and compounds to reach a straightforward and applicable method . The advantages of this research were avoiding the use of expensive and environmentally pollutant reagents and solvents, and also using a recoverable reagent .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid” consists of a benzene ring conjugated to a propanoic acid . The InChI code for this compound is 1S/C4H10N2O2/c5-1-3 (2-6)4 (7)8/h3H,1-2,5-6H2, (H,7,8) .

Scientific Research Applications

Peptide Synthesis

The compound is used in peptide synthesis . It’s involved in the solution phase peptide synthesis application, which is a method used to produce peptides, an essential component in biological research and drug development .

Antibacterial Properties

L-amino acid oxidases (LAAOs), which include L-3-Aminomethylphe, have been found to have strong antimicrobial activities . They exhibit selective cytotoxic activities against Gram-positive and Gram-negative bacteria, various pathogenic bacteria, viruses, and parasite species . The antibacterial activity of LAAOs is due to the hydrogen peroxide produced during the oxidation of L-amino acids .

Therapeutic Applications

Natural compounds like L-3-Aminomethylphe have widespread uses in traditional medicine . They possess high scientific and industrial value due to their wide range of biological effects . They are constantly encouraging scientific research in aspects that lead to significant advances in the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, and in the development of new applications .

Drug Delivery Devices

Boronic acids and their esters, which could potentially include derivatives of L-3-Aminomethylphe, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Antibody-Drug-Conjugate (ADC)

The compound could potentially be used in the development of ADCs . ADCs are a type of targeted therapy that delivers cytotoxic drugs directly to cancer cells via an antibody, reducing the impact on healthy cells .

Antitumor Properties

LAAOs, including L-3-Aminomethylphe, have been found to have antitumor properties . They induce apoptosis, a form of programmed cell death, which is a crucial mechanism in cancer treatment .

properties

IUPAC Name

(2S)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDQQQEPCEKPR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)CN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376136
Record name L-3-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

CAS RN

57213-47-5
Record name L-3-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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